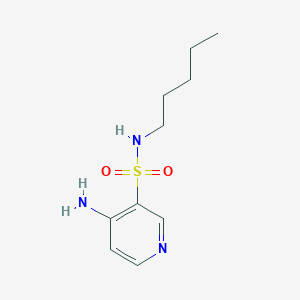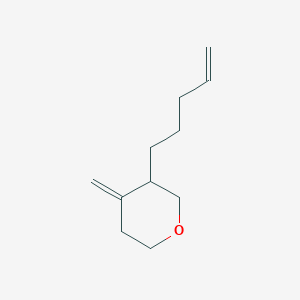
1-(4-nitrophenyl)piperidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-nitrophenyl)piperidine-4-carbaldehyde is an organic compound with the molecular formula C11H14N2O3 It features a piperidine ring substituted with a formyl group at the 4-position and a nitrophenyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrophenyl)piperidine-4-carbaldehyde typically involves the following steps:
Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid.
Formation of 4-Nitrophenylpiperidine: 4-Nitroaniline is then reacted with piperidine under appropriate conditions to form 1-(4-nitrophenyl)piperidine.
Formylation: The final step involves the formylation of 1-(4-nitrophenyl)piperidine using a formylating agent such as formic acid or formyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-nitrophenyl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 4-Amino-1-(4-nitrophenyl)piperidine.
Oxidation: 4-Formyl-1-(4-carboxyphenyl)piperidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(4-nitrophenyl)piperidine-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(4-nitrophenyl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The formyl group can form hydrogen bonds with amino acid residues, while the nitrophenyl group can engage in π-π interactions with aromatic residues in the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Nitrophenyl)piperidine: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Formylpiperidine: Lacks the nitrophenyl group, resulting in different electronic properties and reactivity.
N-Formylpiperidine: Contains a formyl group on the nitrogen atom, altering its chemical behavior compared to 1-(4-nitrophenyl)piperidine-4-carbaldehyde.
Uniqueness
This compound is unique due to the presence of both the formyl and nitrophenyl groups, which confer distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H14N2O3 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)piperidine-4-carbaldehyde |
InChI |
InChI=1S/C12H14N2O3/c15-9-10-5-7-13(8-6-10)11-1-3-12(4-2-11)14(16)17/h1-4,9-10H,5-8H2 |
Clé InChI |
DMCXZVRRTPCCRY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(2,6-Dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B8583528.png)






![tert-butyl N-[3-amino-3-(3-chlorophenyl)propyl]carbamate](/img/structure/B8583581.png)
![1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carbaldehyde](/img/structure/B8583584.png)
![5-[3-(Hydroxy)propylthio]imidazo[1,2-a]pyridine](/img/structure/B8583587.png)



